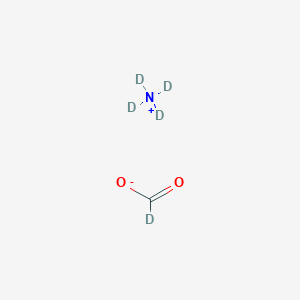
6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
説明
“6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride” is a chemical compound with the CAS Number: 879658-18-1. It has a molecular weight of 199.64 . The IUPAC name for this compound is 6-amino-1-methyl-1,3-dihydro-2H-benzo[d]imidazol-2-one hydrochloride .
Synthesis Analysis
The synthesis of imidazole compounds, which includes “this compound”, has been widely studied due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C8H9N3O.ClH/c1-11-7-4-5(9)2-3-6(7)10-8(11)12;/h2-4H,9H2,1H3,(H,10,12);1H .
Physical and Chemical Properties Analysis
The compound “this compound” is a white or colorless solid that is highly soluble in water and other polar solvents . It should be stored at a temperature between 28°C .
科学的研究の応用
Heterocyclic Compound Synthesis
6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride plays a role in the synthesis of various heterocyclic compounds. For instance, it is involved in the synthesis of thiazolidinone derivatives and their diastereomers, which are significant in medicinal chemistry. These compounds have been explored for their conformational properties and potential applications in drug development (Torrini, Paradisi, & Romeo, 1981).
Transformation into Sulfonic Acids and Amides
The compound is utilized in reactions leading to the formation of sulfonic acids and amides. This process is part of broader research into benzothiazole derivatives, which are important in various chemical and pharmaceutical applications (Dushamov, Takhirov, Kuryazov, & Mukhamedov, 2020).
Antimicrobial Activity
Derivatives of this compound have been studied for their antimicrobial properties. These derivatives show promise against various bacterial and fungal species, highlighting the compound's potential in developing new antimicrobial agents (Patel & Shaikh, 2010).
Cancer Research
In cancer research, the compound is used in the synthesis of novel derivatives with potential antitumor activities. Studies have shown that certain derivatives exhibit cytotoxic activities against various human cancer cell lines, suggesting their possible use in cancer therapy (Racané, Stojković, Tralić-Kulenović, & Karminski-Zamola, 2006).
Molecular Structure and Crystallography
The compound is also significant in studies focusing on molecular structure and crystallography. Research into its derivatives provides insights into the bond distances, angles, and crystal structures, contributing to our understanding of molecular interactions and stability (Ćaleta, Cetina, Hergold-Brundić, Nagl, & Karminski-Zamola, 2003).
Antioxidant Properties
Additionally, derivatives of this compound have been evaluated for their antioxidant properties. This research is essential for identifying new antioxidant agents, which are crucial in combating oxidative stress-related diseases (Bassyouni, Tawfik, Hamed, Soltan, Elhefnawi, El-Rashedy, Moharam, & Rehim, 2012).
将来の方向性
The future directions for “6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride” and similar compounds are likely to involve further exploration of their broad range of chemical and biological properties. These compounds have become important synthons in the development of new drugs, and there is a need for the development of new drugs that overcome the problems of antimicrobial resistance .
作用機序
Mode of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They can show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, but the exact pathways influenced by this specific compound require further investigation .
Result of Action
Imidazole derivatives are known to exhibit a wide range of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular levels .
生化学分析
Biochemical Properties
6-Amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, it may alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, this compound can impact metabolic pathways by modulating the activity of key enzymes, thereby affecting the overall metabolic flux within cells.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . This binding often involves interactions with the active sites or allosteric sites of enzymes, resulting in changes in their conformation and activity. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific storage conditions, but its activity may decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage. Additionally, high doses may result in toxicity, manifesting as changes in organ function or overall health of the animal models.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways . For instance, it may affect the levels of specific metabolites by modulating the activity of enzymes involved in their synthesis or degradation. This can lead to changes in metabolic flux, impacting the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its bioavailability and efficacy. For example, specific transporters may facilitate its uptake into cells, while binding proteins may sequester it within certain cellular compartments.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . Targeting signals or post-translational modifications may direct this compound to specific compartments or organelles within the cell. This localization can influence its interactions with other biomolecules and its overall efficacy in modulating cellular processes.
特性
IUPAC Name |
5-amino-3-methyl-1H-benzimidazol-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O.ClH/c1-11-7-4-5(9)2-3-6(7)10-8(11)12;/h2-4H,9H2,1H3,(H,10,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDLIGCYOJQSSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)N)NC1=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879658-18-1 | |
| Record name | 6-amino-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-3-bromomethyl-benzo[d]isoxazole](/img/structure/B1381000.png)
![5-[(3-Amino-1H-pyrazol-1-yl)methyl]-2-furoic acid hydrochloride](/img/structure/B1381002.png)






amine](/img/structure/B1381013.png)


![4-Bromo-6-[(4-methoxyphenyl)methoxy]-2-methylpyrimidine](/img/structure/B1381016.png)


